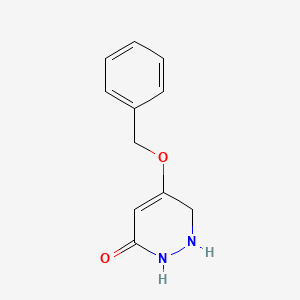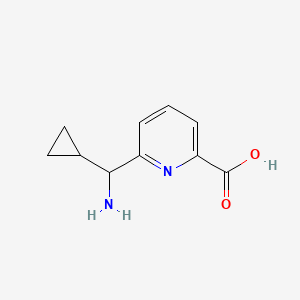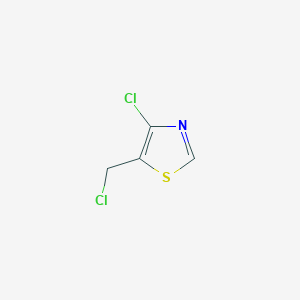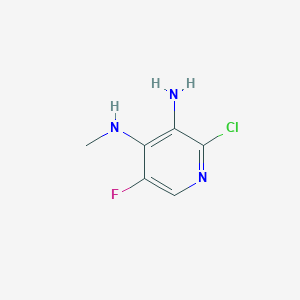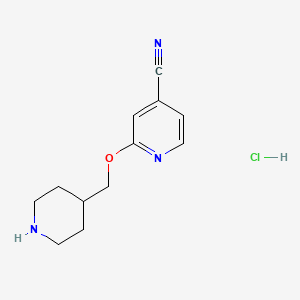
4-Cyclopropyl-2-methylthiazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-methylthiazole-5-carbohydrazide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methylthiazole-5-carbohydrazide typically involves the formation of the thiazole ring followed by the introduction of the carbohydrazide group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylamine with 2-bromo-3-methylthiophene-5-carboxylic acid can lead to the formation of the thiazole ring, which is then further reacted with hydrazine hydrate to introduce the carbohydrazide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-2-methylthiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated thiazole derivatives.
Applications De Recherche Scientifique
4-Cyclopropyl-2-methylthiazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-2-methylthiazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt the function of bacterial cell walls, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl-4-methylthiazole-5-carbohydrazide
- 4-Methylthiazole-5-carboxaldehyde
- Ethyl 4-(4-chlorophenyl)-2-methylthiazole-5-carboxylate
Uniqueness
4-Cyclopropyl-2-methylthiazole-5-carbohydrazide is unique due to the presence of the cyclopropyl group, which can impart specific steric and electronic properties to the molecule. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C8H11N3OS |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
4-cyclopropyl-2-methyl-1,3-thiazole-5-carbohydrazide |
InChI |
InChI=1S/C8H11N3OS/c1-4-10-6(5-2-3-5)7(13-4)8(12)11-9/h5H,2-3,9H2,1H3,(H,11,12) |
Clé InChI |
BGXYSBBWADJYJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)C(=O)NN)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


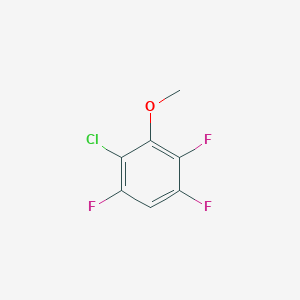
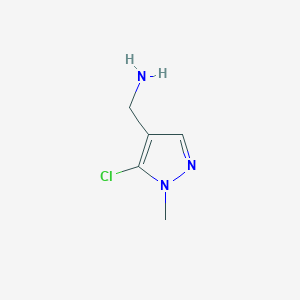
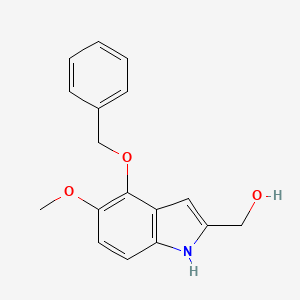
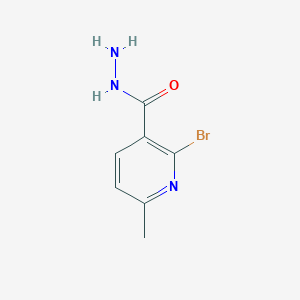


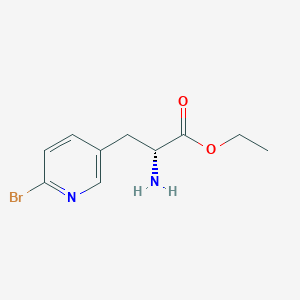
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)
